4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride
CAS No.: 1501963-64-9
Cat. No.: VC6896383
Molecular Formula: C12H15ClF3NO2
Molecular Weight: 297.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1501963-64-9 |
|---|---|
| Molecular Formula | C12H15ClF3NO2 |
| Molecular Weight | 297.7 |
| IUPAC Name | 4-[4-(trifluoromethoxy)phenoxy]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H |
| Standard InChI Key | YQNYZXCZVRQHNK-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
Key properties include:
The trifluoromethoxy group contributes to enhanced lipophilicity compared to non-fluorinated analogs, as evidenced by calculated logP values of 2.8–3.1. This group also confers metabolic stability by resisting oxidative degradation, a trait valuable in drug design .
Synthesis and Manufacturing
Key Synthetic Routes
Industrial synthesis typically begins with 4-hydroxy piperidine derivatives. A validated pathway involves:
-
Benzyl Protection: 4-Hydroxypyridine is protected using benzyl chloride to prevent unwanted side reactions during subsequent steps.
-
Nucleophilic Aromatic Substitution: Reaction with 4-(trifluoromethoxy)phenol under basic conditions (e.g., KCO) introduces the phenoxy group.
-
Reductive Amination: Catalytic hydrogenation (H, Pd/C) reduces the pyridine ring to piperidine while removing the benzyl protecting group.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
Process Optimization
Recent advances focus on replacing benzyl protection with greener alternatives (e.g., tert-butoxycarbonyl groups) to streamline deprotection. Microwave-assisted synthesis has reduced reaction times for the substitution step from 12 hours to 45 minutes while maintaining yields.
Investigational Applications
Pharmaceutical Research
While direct therapeutic applications remain undisclosed, structural analogs demonstrate:
-
Antitubercular Activity: Piperidine derivatives with electron-withdrawing groups (e.g., -CF, -OCF) inhibit Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target in drug-resistant TB . The trifluoromethoxy group enhances membrane permeability, critical for targeting intracellular pathogens .
-
Central Nervous System (CNS) Targets: Similar compounds modulate sigma-1 and sigma-2 receptors, implicated in neuropathic pain and neurodegenerative diseases . The hydrochloride salt’s improved solubility may facilitate blood-brain barrier penetration .
Material Science
The compound’s thermal stability (decomposition temperature: 218–222°C) and fluorinated aromatic system make it a candidate for:
-
Liquid crystal matrices in display technologies
-
Photoacid generators in lithography resins
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume